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Compound of Interest

Compound Name: AT9283 hydrochloride

Cat. No.: B605658

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT9283 hydrochloride with alternative kinase
inhibitors, supported by published experimental data. The information is intended to assist
researchers in evaluating the suitability of AT9283 for their specific research applications.

Executive Summary

AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases A and B,
Janus kinase 2 (JAK2), and Abl kinase (including the T315I1 mutant).[1][2][3][4] Its mechanism
of action involves the inhibition of mitotic progression, leading to endoreduplication and
apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated its anti-proliferative and
pro-apoptotic effects in a range of hematological and solid tumor cell lines, as well as tumor
growth inhibition in xenograft models.[3][5][7] This guide compares the performance of AT9283
with two other well-characterized kinase inhibitors: Alisertib (MLN8237), a selective Aurora
kinase A inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
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Kinase Target AT9283 Alisertib (MLN8237) Ruxolitinib
Aurora A ~3 1.2

Aurora B ~3 396.5

JAK1 3.3

JAK2 1.2 2.8

JAK3 11 >400

Abl (T315l) 4

FLT3 1-30

Data compiled from

multiple sources.[1][4]

[8]

Table 2: In Vitro Anti-proliferative Activity (GI150/IC50, uM)
in Selected Cancer Cell Lines
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_ Alisertib .
Cell Line Cancer Type AT9283 Ruxolitinib
(MLN8237)
Colorectal
HCT-116 ) <1 0.06 - >5 -
Carcinoma
Chronic Myeloid
K562 _ 0.01-0.021 - -
Leukemia
Ba/F3 (BCR- Pro-B Cell
_ 0.01-0.021 - -
ABL) Leukemia
Mantle Cell
Granta-519 <1 - -
Lymphoma
Diffuse Large B-
SUDHL-6 <1 - -
cell Lymphoma
Follicular
RL <1 - -
Lymphoma
Multiple ]
Multiple
Myeloma Cell - 0.003-1.71 -
] Myeloma
Lines
Neuroblastoma
] Neuroblastoma - 0.0076 - 0.0268 -
Cell Lines
HEL Erythroleukemia - - 0.203
Ba/F3 (JAK2 Pro-B Cell
- - 0.123
V617F) Leukemia

Data compiled
from multiple
sources.[5][7][9]
[10][11]

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
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Tumor Growth

Inhibitor Cancer Model Dosing Regimen Inhibition (TGI) /
Outcome
Mantle Cell o
Significant TGI and
AT9283 Lymphoma (Granta- 20 mg/kg

519)

enhanced survival

Chronic Myeloid

12.5 mg/kg, i.p. Tumor regression
Leukemia (K562) 9%, 1P g
Varied response, with
o Colorectal Cancer )
Alisertib 30 mg/kg some models showing
(PDX) o
sensitivity
Anaplastic Large Cell
Lymphoma (Karpas- 20 mg/kg, p.o. 68% TGl
299)
o Anaplastic Large Cell o
Ruxolitinib 50 mg/kg/day Significant TGl

Lymphoma (ALK-)

Hodgkin Lymphoma &
PMBL

45.0 mg/kg

Prolonged survival

Colorectal Cancer
(LS411N)

Significant TGl

Data compiled from
multiple sources.[5][7]
[12][13][14][15][16]

Experimental Protocols
In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a

compound against a specific kinase.

Materials:
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Recombinant purified kinase

Kinase-specific substrate

ATP (Adenosine Triphosphate), often [y-33P]ATP

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM DTT)
Test compound (e.g., AT9283 hydrochloride) dissolved in DMSO

96-well filter plates

Phosphoric acid

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in kinase reaction buffer.

In a 96-well plate, add the kinase, substrate, and test compound dilution.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
Wash the filter plate to remove unincorporated [y-33P]ATP.

Measure the radioactivity of the captured phosphorylated substrate using a scintillation
counter.

Calculate the percentage of kinase inhibition for each compound concentration and
determine the IC50 value.
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Cell Viability (MTS) Assay

This protocol outlines a method to assess the effect of a compound on cell proliferation.
Materials:

e Cancer cell lines

o Complete cell culture medium

e Test compound (e.g., AT9283 hydrochloride)

o 96-well cell culture plates

e MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

o Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g.,
DMSO).

 Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO:
incubator.

e Add MTS reagent to each well according to the manufacturer's instructions.
 Incubate the plates for 1-4 hours at 37°C.
o Measure the absorbance at 490 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
GI50/IC50 value.

Apoptosis (Annexin V) Assay
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This protocol describes the detection of apoptosis by flow cytometry using Annexin V staining.
Materials:

Treated and untreated cancer cells

Annexin V-FITC (or other fluorochrome conjugate)

Propidium lodide (PI)

Annexin V Binding Buffer (10 mM HEPES, 140 mM NacCl, 2.5 mM CaClz, pH 7.4)

Flow cytometer

Procedure:

Induce apoptosis in cells by treating with the test compound for the desired time.
e Harvest the cells (including any floating cells) and wash them with cold PBS.

e Resuspend the cells in Annexin V Binding Buffer.

e Add Annexin V-FITC and PI to the cell suspension.

e Incubate the cells in the dark at room temperature for 15 minutes.

e Analyze the stained cells by flow cytometry.

o Quantify the percentage of apoptotic cells (Annexin V-positive, Pl-negative) and late
apoptotic/necrotic cells (Annexin V-positive, Pl-positive).

Mandatory Visualization
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Caption: AT9283 inhibits Aurora and JAK/STAT pathways.
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Caption: Workflow for comparing kinase inhibitors.
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Caption: Logic for inhibitor performance evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

